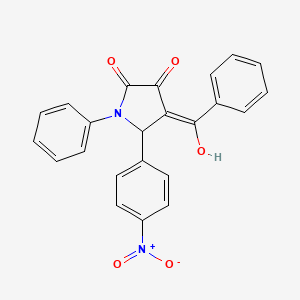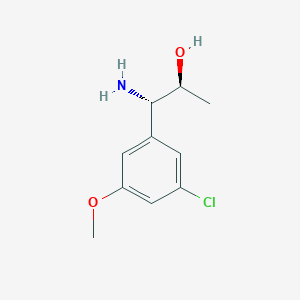
1-(3,5-Difluorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)guanidine is a chemical compound with the molecular formula C7H7F2N3 and a molecular weight of 171.15 g/mol It is characterized by the presence of a guanidine group attached to a 3,5-difluorophenyl ring
Méthodes De Préparation
The synthesis of 1-(3,5-Difluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group or the aromatic ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their function. This interaction can affect molecular pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(3,5-Difluorophenyl)guanidine can be compared with other guanidine derivatives, such as diphenylguanidine and guanethidine . While these compounds share the guanidine functional group, their chemical structures and properties differ. For example, diphenylguanidine is used as a complexing agent and in rubber vulcanization, whereas guanethidine is an antihypertensive agent . The presence of the 3,5-difluorophenyl ring in this compound makes it unique and may confer specific properties and applications not seen in other guanidine derivatives.
Similar Compounds
- Diphenylguanidine
- Guanethidine
- N,N’-Disubstituted guanidines
Propriétés
Formule moléculaire |
C7H7F2N3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clé InChI |
UUUFHPHWWSTWSR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole](/img/structure/B13038328.png)

![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)
![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)


![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)





